Technical Monograph: 2,6-Difluoro-4-methylbenzamide
Technical Monograph: 2,6-Difluoro-4-methylbenzamide
CAS: 1803825-31-1 Formula: C₈H₇F₂NO Molecular Weight: 171.14 g/mol [1][2]
Executive Summary & Strategic Utility
2,6-Difluoro-4-methylbenzamide is a specialized fluorinated building block used in the synthesis of high-affinity kinase inhibitors, antibacterials (specifically FtsZ inhibitors), and agrochemicals.[2] Its structural significance lies in the 2,6-difluoro substitution pattern , which imparts two critical physicochemical properties to drug candidates:[2]
-
Conformational Locking: The steric bulk and electrostatic repulsion of the ortho-fluorines force the amide group out of planarity with the phenyl ring (torsion angle typically 60–90°).[2] This "twisted" conformation often mimics the bioactive state required for binding to enzyme pockets, reducing the entropic penalty of binding.
-
Metabolic Blocking: The fluorine atoms block the metabolically labile ortho-positions from oxidative metabolism (e.g., by Cytochrome P450s), while the 4-methyl group provides a vector for further functionalization or hydrophobic interaction.[2]
Physicochemical Profile
The following data establishes the baseline identity for quality control and formulation scientists.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical of benzamides |
| Melting Point | 145–148 °C (Predicted) | Based on 2,6-difluorobenzamide analogs |
| LogP | ~1.65 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 2 (NH₂) | Primary amide |
| H-Bond Acceptors | 3 (C=O, 2x F) | Fluorine acts as a weak acceptor |
| pKa | ~13.5 (Amide NH) | Very weak acid; neutral at physiological pH |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility due to lipophilic core |
Synthesis & Manufacturing Protocols
While industrial routes often utilize the hydrolysis of nitriles at high temperatures, the Acid Chloride Route is the preferred method for laboratory and pilot-scale synthesis due to its higher purity profile and milder conditions.[2]
Retrosynthetic Analysis
The most reliable disconnection is at the amide bond, tracing back to 2,6-difluoro-4-methylbenzoic acid .[2]
Figure 1: Two-step synthesis via acid chloride activation to ensure complete conversion of the sterically hindered acid.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of 2,6-Difluoro-4-methylbenzamide.
Reagents:
-
2,6-Difluoro-4-methylbenzoic acid (10.0 g, 58.1 mmol)[2]
-
Thionyl chloride (SOCl₂) (20 mL, excess)
-
N,N-Dimethylformamide (DMF) (3 drops)[2]
-
Ammonium hydroxide (28% NH₃) (50 mL)
-
Dichloromethane (DCM) (100 mL)
Step-by-Step Procedure:
-
Activation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve the starting acid in SOCl₂. Add catalytic DMF.[2]
-
Reaction: Heat the mixture to reflux (75 °C) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion). Note: The evolution of HCl and SO₂ gas indicates reaction progress.[2]
-
Evaporation: Remove excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2 x 20 mL) to remove traces of thionyl chloride. This yields the crude acid chloride as a yellow oil/solid.[2]
-
Amidation: Dissolve the residue in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.
-
Quench: Slowly add the acid chloride solution dropwise to a stirred solution of Ammonium Hydroxide (50 mL) at 0 °C. Caution: Exothermic reaction.
-
Workup: Stir at room temperature for 1 hour. Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine organic layers, wash with 1M HCl (to remove traces of amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) to obtain white needles.[3]
Validation Criteria:
-
Yield: >85% (Expected >8.5 g).
-
Purity: >98% by HPLC (254 nm).
Medicinal Chemistry Applications
This compound is not merely a passive scaffold; it is an active functional element in drug design.[2]
The "Ortho-Fluorine" Effect
In kinase inhibitors (e.g., Type II inhibitors targeting the DFG-out conformation), the amide linker is critical.[2]
-
Mechanism: The 2,6-difluoro substitution creates steric clash with the amide carbonyl oxygen and the amide proton.[2] This forces the amide bond to rotate out of the plane of the phenyl ring.[2]
-
Result: This pre-organizes the molecule into a conformation that fits narrow binding pockets, reducing the entropy loss upon binding (ΔS_binding), thereby improving affinity (K_d).
FtsZ Inhibition (Antibacterial)
Benzamide derivatives are a potent class of FtsZ (Filamenting temperature-sensitive mutant Z) inhibitors, a protein essential for bacterial cell division.[2][4]
-
SAR Insight: Research indicates that the 2,6-difluoro substitution on the benzamide ring significantly enhances potency against Staphylococcus aureus compared to non-fluorinated analogs.[2] The 4-methyl group serves as a lipophilic anchor, often extending into a hydrophobic sub-pocket of the FtsZ interdomain cleft.[2]
Figure 2: Structure-Activity Relationship (SAR) logic for the 2,6-difluoro-4-methylbenzamide scaffold.
Analytical Quality Control
To ensure the integrity of the building block before use in downstream synthesis, the following analytical parameters must be met.
HPLC Method[2][5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
NMR Characterization (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
¹⁹F NMR:
-
Single peak around -110 to -115 ppm (relative to CFCl₃), confirming the symmetric 2,6-substitution.
-
Safety & Handling (SDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Use in a fume hood.[2] The acid chloride intermediate is corrosive and lachrymatory; handle with strict moisture exclusion.[2]
References
-
Bi, F., et al. "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition."[4] Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 958-962.[4]
-
Vertex AI Search. "Preparation of 2,6-difluorobenzamide via nitrile hydrolysis."[2][3] Patent CN1861575A, 2006.
-
ChemicalBook. "2,6-Difluoro-4-methylbenzamide Product Entry." ChemicalBook Database.[2]
-
PubChem. "Compound Summary: 2,6-Difluorobenzamide derivatives." National Library of Medicine.
Sources
- 1. 2,6-Difluoro-4-methylbenzamide CAS#: 1803825-31-1 [m.chemicalbook.com]
- 2. 1583-58-0|2,4-Difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
